molecular formula C22H34N2O3 B247470 1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

カタログ番号 B247470
分子量: 374.5 g/mol
InChIキー: HXFMVHZYEZKATR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, commonly known as CPP-EMB, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP-EMB belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

作用機序

The exact mechanism of action of CPP-EMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. CPP-EMB has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. CPP-EMB also acts on GABAergic neurotransmission, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
CPP-EMB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CPP-EMB inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory diseases. CPP-EMB has also been shown to reduce pain-related behavior in animal models of acute and chronic pain. In addition, CPP-EMB has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

実験室実験の利点と制限

One of the main advantages of CPP-EMB is its high purity and yield, which makes it suitable for further research and development. CPP-EMB has also been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for studying various diseases and disorders. However, one of the limitations of CPP-EMB is its limited solubility in water, which can make it challenging to administer in vivo.

将来の方向性

There are several future directions for the research and development of CPP-EMB. One potential area of research is the investigation of CPP-EMB for the treatment of neuropathic pain and anxiety disorders. In addition, further studies are needed to elucidate the exact mechanism of action of CPP-EMB and its potential targets in the central nervous system. Finally, the development of new analogs of CPP-EMB with improved pharmacological properties could lead to the discovery of novel therapeutics for various diseases and disorders.
Conclusion
In conclusion, CPP-EMB is a novel compound that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development. CPP-EMB has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential targets in the central nervous system. Overall, CPP-EMB represents a promising candidate for the development of novel therapeutics for various diseases and disorders.

合成法

The synthesis of CPP-EMB involves a series of chemical reactions. The starting material for the synthesis is 3-ethoxy-4-methoxybenzylamine, which undergoes a reaction with cyclopentanone to form 3-cyclopentylpropanone-4-(3-ethoxy-4-methoxybenzyl)imine. This intermediate compound is then reduced using sodium borohydride to produce CPP-EMB. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development.

科学的研究の応用

CPP-EMB has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CPP-EMB exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain-related behavior. CPP-EMB has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, CPP-EMB has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.

特性

製品名

1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

分子式

C22H34N2O3

分子量

374.5 g/mol

IUPAC名

3-cyclopentyl-1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H34N2O3/c1-3-27-21-16-19(8-10-20(21)26-2)17-23-12-14-24(15-13-23)22(25)11-9-18-6-4-5-7-18/h8,10,16,18H,3-7,9,11-15,17H2,1-2H3

InChIキー

HXFMVHZYEZKATR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC

正規SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。